

Technical Guide: Structure and Characterization of Bis(cyclopropylacetyl) Oxide

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Compound of Interest

Compound Name: 2-Cyclopropylacetic anhydride

CAS No.: 55277-80-0

Cat. No.: B2966397

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Abstract

Bis(cyclopropylacetyl) oxide, commonly referred to as cyclopropylacetic anhydride, is a specialized organic reagent used primarily in medicinal chemistry for the introduction of the cyclopropylacetyl pharmacophore. This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for researchers engaged in drug development. Unlike simple aliphatic anhydrides, the unique strain energy of the cyclopropyl ring influences both the stability and reactivity profile of this compound, necessitating precise handling and validation protocols.

Chemical Structure & Theoretical Analysis

Fundamental Identity

Bis(cyclopropylacetyl) oxide is the symmetrical acid anhydride of cyclopropylacetic acid. It functions as a potent acylating agent, leveraging the lability of the anhydride linkage to transfer the cyclopropylacetyl group to nucleophiles (amines, alcohols, thiols).

Property	Data
IUPAC Name	Cyclopropylacetic anhydride
Molecular Formula	C ₁₀ H ₁₄ O ₃
Molecular Weight	182.22 g/mol
SMILES	C1CC1CC(=O)OC(=O)CC1CC1
Precursor	Cyclopropylacetic acid (CAS: 5239-82-7)
Predicted Boiling Point	~245°C (at 760 mmHg) / Decomposes
Solubility	Soluble in DCM, THF, EtOAc; Hydrolyzes in water

Structural Topology and Strain

The molecule consists of two cyclopropylacetyl wings connected by a central oxygen atom. The critical structural feature is the cyclopropyl ring, which possesses significant Baeyer strain (~27.5 kcal/mol).

- **Steric Considerations:** The methylene spacer (-CH₂-) between the ring and the carbonyl group insulates the anhydride linkage from the direct steric bulk of the ring, making it more reactive than direct cyclopropanecarboxylic anhydride but less hindered than tert-butyl analogs.
- **Electronic Effects:** The cyclopropyl group acts as a weak electron donor (pseudo- π character of Walsh orbitals) to the carbonyl system, slightly modulating the electrophilicity of the anhydride carbons compared to straight-chain alkyl anhydrides.

Structural Visualization

The following diagram illustrates the connectivity and the central anhydride core flanked by the strained rings.

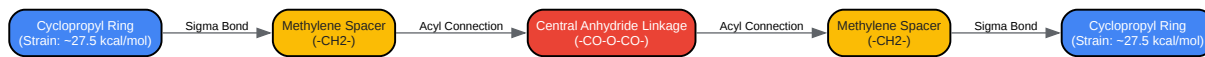


Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide

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Figure 1: Structural Connectivity of Bis(cyclopropylacetyl) Oxide showing the insulation of the reactive core from the strained rings.

Synthesis & Preparation Protocols

Since bis(cyclopropylacetyl) oxide is often not available as a bulk commodity chemical due to hydrolytic sensitivity, in situ preparation or fresh synthesis is the standard in drug development workflows.

Method A: Dehydration via Dicyclohexylcarbodiimide (DCC)

This method is preferred for small-scale, high-purity requirements where thermal stability is a concern.

Reagents:

- Cyclopropylacetic acid (2.0 eq)[1]
- DCC (1.0 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

- Dissolution: Dissolve cyclopropylacetic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
- Addition: Cool the solution to 0°C. Add DCC dissolved in minimal DCM dropwise over 20 minutes.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
- Filtration: Filter the mixture through a Celite pad to remove DCU.
- Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude anhydride.
- Purification: If necessary, Kugelrohr distillation (high vacuum) can be used, though the crude is often pure enough (>95%) for subsequent acylation steps.

Method B: Acid Chloride Exchange

Preferred for larger scales where DCC byproducts are undesirable.

Reagents:

- Cyclopropylacetic acid (1.0 eq)
- Cyclopropylacetyl chloride (1.0 eq)
- Base: Pyridine or Triethylamine (1.1 eq)

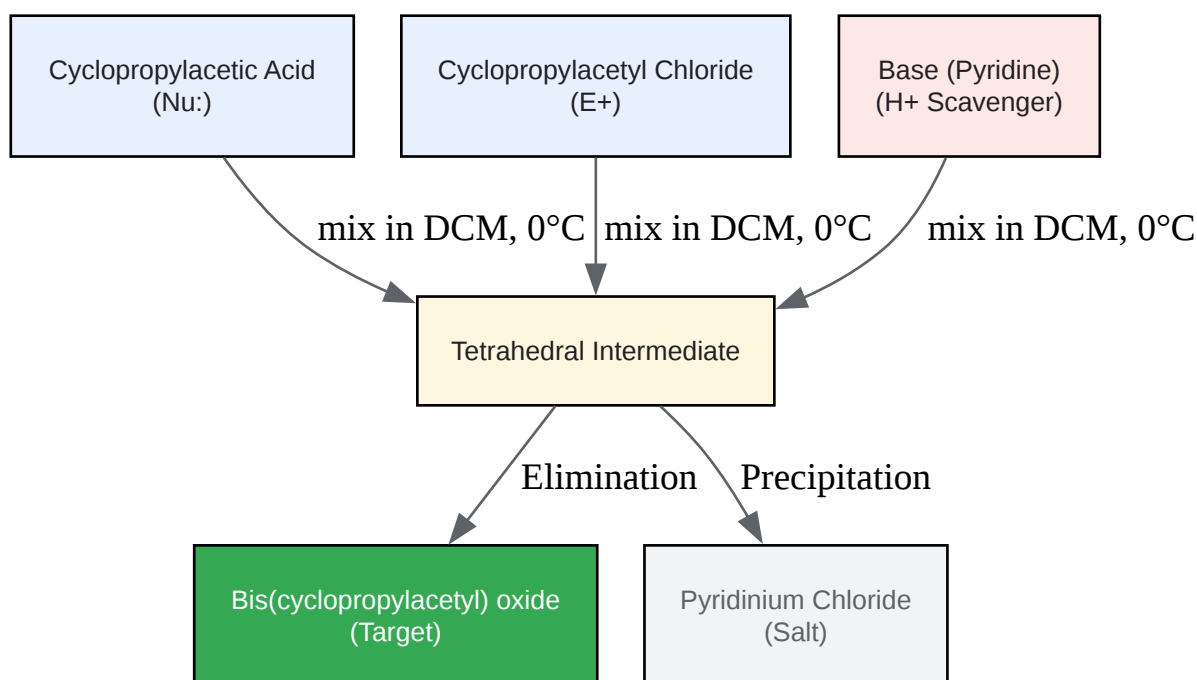


Figure 2: Synthesis via Acid Chloride-Acid Coupling

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Figure 2: Synthesis via Acid Chloride-Acid Coupling demonstrating the convergent pathway.

Spectroscopic Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized reagent, the following spectroscopic signatures must be validated. The absence of the -OH stretch (from the parent acid) and the presence of double carbonyl peaks are the primary validation criteria.

Infrared Spectroscopy (FT-IR)

The anhydride linkage exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes.

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Note
1820 ± 5	C=O Asymmetric Stretch	Higher frequency, usually less intense.
1750 ± 5	C=O Symmetric Stretch	Lower frequency, stronger intensity.
1050–1100	C-O-C Stretch	Strong ether-like stretch of the anhydride core.
3000–3080	C-H Stretch (Cyclopropyl)	Characteristic "CH ₂ " tension in the strained ring.
Absent	O-H Broad Stretch	Presence indicates hydrolysis/contamination.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the cyclopropyl moiety's integrity and the symmetry of the molecule.

¹H NMR (400 MHz, CDCl₃):

- δ 0.20 – 0.35 ppm (m, 4H): Cyclopropyl ring protons (cis/trans relative to substituent).
- δ 0.55 – 0.65 ppm (m, 4H): Cyclopropyl ring protons.
- δ 1.05 – 1.15 ppm (m, 2H): Cyclopropyl methine (-CH-) protons.
- δ 2.35 – 2.45 ppm (d, J=7.0 Hz, 4H): Methylene (-CH₂-) protons adjacent to the carbonyl.
Note: These are deshielded compared to the acid precursor due to the electron-withdrawing anhydride group.

¹³C NMR (100 MHz, CDCl₃):

- δ 4.5 ppm: Cyclopropyl CH₂ carbons.
- δ 7.2 ppm: Cyclopropyl CH methine carbons.

- δ 41.5 ppm: Alpha-methylene (-CH₂-) carbons.
- δ 168.5 ppm: Carbonyl (C=O) carbons. Distinct shift from acid (~178 ppm) or ester (~172 ppm).

Applications in Drug Development

Bis(cyclopropylacetyl) oxide is a specialized tool for Late-Stage Functionalization (LSF) and Prodrug Synthesis.

N-Acylation of APIs

It is used to attach the cyclopropylacetyl motif to amine-bearing pharmacophores. This motif is valuable because the cyclopropyl group is metabolically stable (unlike isopropyl) and provides unique hydrophobic interactions.

- Example: Synthesis of amide analogs of Montelukast intermediates or specific kinase inhibitors where the cyclopropyl group fits into hydrophobic pockets.

Prodrug Strategies

Anhydrides are used to generate ester or amide prodrugs. The cyclopropylacetyl group can serve as a lipophilic "mask" that improves membrane permeability, which is later cleaved by esterases in vivo.

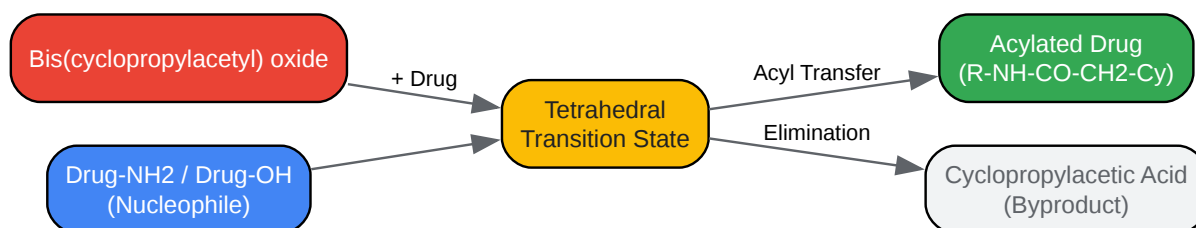


Figure 3: Mechanism of Drug Acylation

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Figure 3: Mechanism of Drug Acylation illustrating the transfer of the cyclopropylacetyl group.[2]

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